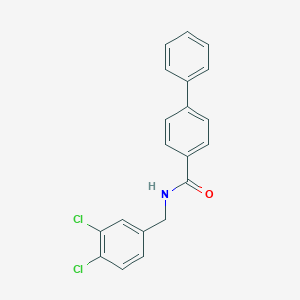
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is an organic compound with the molecular formula C20H15Cl2NO It is a derivative of biphenyl-4-carboxamide, where the biphenyl structure is substituted with a 3,4-dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE typically involves the reaction of biphenyl-4-carboxylic acid with 3,4-dichlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted biphenyl-4-carboxamides.
科学的研究の応用
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxamide: The parent compound without the 3,4-dichlorobenzyl substitution.
N-(3-chlorobenzyl)biphenyl-4-carboxamide: A similar compound with a single chlorine substitution.
N-(4-chlorobenzyl)biphenyl-4-carboxamide: Another similar compound with a chlorine substitution at a different position.
Uniqueness
N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The dichlorobenzyl substitution can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C20H15Cl2NO |
|---|---|
分子量 |
356.2g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H15Cl2NO/c21-18-11-6-14(12-19(18)22)13-23-20(24)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,24) |
InChIキー |
PKIDOMMVGOLDKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














